Trisgalactosylglycine

Description

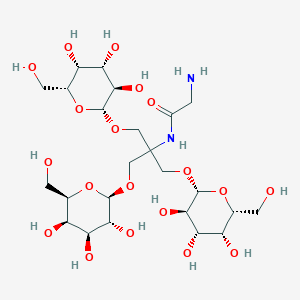

Structure

2D Structure

3D Structure

Properties

CAS No. |

117973-59-8 |

|---|---|

Molecular Formula |

C24H44N2O19 |

Molecular Weight |

664.6 g/mol |

IUPAC Name |

2-amino-N-[1,3-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]propan-2-yl]acetamide |

InChI |

InChI=1S/C24H44N2O19/c25-1-11(30)26-24(5-40-21-18(37)15(34)12(31)8(2-27)43-21,6-41-22-19(38)16(35)13(32)9(3-28)44-22)7-42-23-20(39)17(36)14(33)10(4-29)45-23/h8-10,12-23,27-29,31-39H,1-7,25H2,(H,26,30)/t8-,9-,10-,12+,13+,14+,15+,16+,17+,18-,19-,20-,21-,22-,23-/m1/s1 |

InChI Key |

HYXJROLSZPZXNA-MWCFOFQQSA-N |

SMILES |

C(C1C(C(C(C(O1)OCC(COC2C(C(C(C(O2)CO)O)O)O)(COC3C(C(C(C(O3)CO)O)O)O)NC(=O)CN)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCC(CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)(CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)CN)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(COC2C(C(C(C(O2)CO)O)O)O)(COC3C(C(C(C(O3)CO)O)O)O)NC(=O)CN)O)O)O)O |

Other CAS No. |

117973-59-8 |

Synonyms |

N-tris(galactopyranosyloxymethyl)glycine methylamide trisgalactosylglycine |

Origin of Product |

United States |

Synthetic Methodologies for Trisgalactosylglycine and Its Analogues

Strategies for De Novo Chemical Synthesis of Trisgalactosylglycine

De novo chemical synthesis involves the step-by-step assembly of the target molecule from basic building blocks. wikipedia.org The success of such a synthesis for a complex glycoconjugate relies heavily on the strategic selection of glycosylation methods, amidation reactions, and an orthogonal set of protecting groups. universiteitleiden.nluniversiteitleiden.nl

Glycosylation is the critical process of forming a glycosidic bond to link the galactose units. The challenge lies in controlling the stereochemistry of the new bond to achieve the desired anomer (α or β). Various techniques have been developed to address this.

Donor Activation: The process involves a glycosyl donor (the galactose unit with a leaving group at the anomeric position) and a glycosyl acceptor (the glycine-containing moiety or another sugar unit with a free hydroxyl group). The reaction is promoted by an activating agent. Glycosyl phosphates and dithiophosphates have been established as versatile glycosylating agents, activated by promoters like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). acs.org

Stereochemical Control: The stereochemical outcome (1,2-trans or 1,2-cis) is influenced by several factors, including the choice of protecting group at the C-2 position of the galactose donor. A "participating" group, such as an acetyl or benzoyl ester, at the C-2 position typically ensures the formation of a 1,2-trans-glycosidic linkage through neighboring group participation. researchgate.net Conversely, a "non-participating" group, like a benzyl (B1604629) or silyl (B83357) ether, is required to favor the formation of the more challenging 1,2-cis linkage.

A comparison of common glycosylation donor types is presented below.

| Glycosyl Donor Type | Activating Agent(s) | Typical Stereoselectivity | Key Features |

| Glycosyl Halides | Silver or Mercury Salts | Dependent on C2-protecting group and reaction conditions. | Historically significant; often highly reactive. |

| Trichloroacetimidates | Lewis Acids (e.g., TMSOTf, BF₃·OEt₂) | Dependent on C2-protecting group; generally reliable. | Widely used due to high reactivity and stability of the donor. |

| Glycosyl Phosphates | Lewis Acids (e.g., TMSOTf) | Versatile for α and β linkages. acs.org | Can be used for O-, S-, and C-glycosides. acs.org |

| Thioglycosides | Thiophilic Promoters (e.g., NIS/TfOH, DMTST) | Dependent on C2-protecting group. | Stable donors that can be activated under various conditions, allowing for orthogonal strategies. |

The formation of the amide bond between the trisaccharide portion and the glycine (B1666218) amino acid is another key transformation. This is typically achieved using standard peptide coupling chemistry. The carboxyl group of the glycine (or a precursor) is activated to facilitate nucleophilic attack by the amino group of the glycosylamine part, or vice-versa.

Common amidation strategies include:

Carbodiimide-mediated coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization.

Activated Esters: The carboxylic acid can be pre-activated as an N-hydroxysuccinimide (NHS) ester or a pentafluorophenyl (PFP) ester, which then reacts cleanly with the amine component.

Protecting-Group-Free Methods: Recent advances have explored the use of Lewis acid catalysts, such as those based on zirconium or boron, to directly mediate the amidation of unprotected amino acids, potentially simplifying the synthetic sequence. researchgate.net

In vivo, the amidation of glycine-extended peptides is catalyzed by the enzyme peptidylglycine α-amidating monooxygenase (PAM). nih.govprotpi.ch This enzyme performs a two-step reaction, first hydroxylating the α-carbon of the terminal glycine, followed by the cleavage of the N-Cα bond to yield the amidated peptide and glyoxylate. protpi.ch

Given the multiple hydroxyl groups on each galactose unit, a sophisticated protecting group strategy is essential to differentiate them and direct the reaction to the desired position. universiteitleiden.nlresearchgate.net Protecting groups must be stable to various reaction conditions and selectively removable. researchgate.net

Key considerations for protecting groups in oligosaccharide synthesis include:

Orthogonality: An orthogonal set of protecting groups allows for the selective removal of one type of group in the presence of others. researchgate.net This is crucial for building branched oligosaccharides or for sequential functionalization.

Influence on Reactivity: Protecting groups electronically modify the carbohydrate. Acyl groups (like acetate, benzoate) are electron-withdrawing and "disarm" the glycosyl donor, making it less reactive. Ether groups (like benzyl, silyl) are electron-donating and "arm" the donor, increasing its reactivity. researchgate.net

Stereodirecting Effects: As mentioned, protecting groups at the C-2 position can act as participating groups to direct the stereochemical outcome of glycosylation. researchgate.net

The table below summarizes common protecting groups used in carbohydrate synthesis.

| Protecting Group | Abbreviation | Category | Removal Conditions | Key Features |

| Benzyl ether | Bn | Permanent/Semi-permanent | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable to most acidic and basic conditions. wiley-vch.de |

| p-Methoxybenzyl ether | PMB | Temporary | Oxidative Cleavage (DDQ, CAN) or mild acid. universiteitleiden.nl | More easily cleaved than benzyl ethers. universiteitleiden.nl |

| Acetyl ester | Ac | Temporary/Participating | Mild base (e.g., NaOMe in MeOH) | Can provide anchimeric assistance for 1,2-trans glycosylation. |

| Benzoyl ester | Bz | Temporary/Participating | Basic conditions (often stronger than for Ac) | More stable than acetyl esters; provides anchimeric assistance. universiteitleiden.nl |

| Pivaloyl ester | Piv | Permanent/Participating | Strong basic conditions (e.g., NaOH) | Very stable, requiring harsh removal conditions. universiteitleiden.nl |

| Silyl ethers (e.g., TBDMS, TIPS) | Temporary | Fluoride source (e.g., TBAF, HF·Py) | Bulky silyl groups can be used for regioselective protection of primary hydroxyls. universiteitleiden.nl |

Chemoenzymatic Synthesis Approaches to this compound

Chemoenzymatic synthesis leverages the high specificity and mild reaction conditions of enzymes to overcome challenges in traditional chemical synthesis, such as difficult stereocontrol or extensive protecting group manipulations. nih.govnih.gov This approach often involves the chemical synthesis of a simplified precursor which is then elaborated using enzymes. escholarship.org

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated sugar nucleotide donor to an acceptor molecule with high regio- and stereospecificity. nih.govwikipedia.org They are ideal for forming specific glycosidic bonds in complex structures. cazy.org

A potential chemoenzymatic route to this compound could involve:

Chemical synthesis of a galactosyl-glycine or a digalactosyl-glycine acceptor.

Enzymatic transfer of the remaining galactose units using specific galactosyltransferases. For this, a galactosyltransferase that recognizes the acceptor and transfers galactose from an activated donor like UDP-galactose would be required.

The use of one-pot multienzyme (OPME) systems, where multiple enzymes work in concert to build a structure from simple precursors, has become a powerful strategy. escholarship.orgescholarship.org Such a system for this compound could potentially combine the action of several different GTs to sequentially build the trisaccharide chain on the glycine core.

Glycoside phosphorylases (GPs) are another class of enzymes useful for forming glycosidic bonds. researchgate.net They catalyze the reversible cleavage of a glycosidic bond using inorganic phosphate (B84403) (phosphorolysis) to produce a sugar-1-phosphate. nih.gov By running the reaction in the synthetic direction, a sugar-1-phosphate (e.g., α-D-galactose-1-phosphate) can be used as a donor to glycosylate an acceptor. nih.govacs.org

While generally less common for complex oligosaccharide synthesis than GTs due to the reversibility of the reaction, GPs can be valuable for synthesizing precursors. nih.govnih.gov For instance, a galactosyl phosphorylase could be used to add the first galactose unit to a protected glycine derivative. rsc.org The efficiency of the synthetic reaction can be improved by using a high concentration of the sugar phosphate donor or by coupling the reaction with a subsequent, irreversible step that consumes the product. nih.gov

| Feature | Glycosyltransferases (GTs) | Glycoside Phosphorylases (GPs) |

| Glycosyl Donor | Activated Sugar Nucleotides (e.g., UDP-galactose) | Sugar-1-Phosphates (e.g., galactose-1-phosphate) |

| Byproduct | Nucleoside Diphosphate (e.g., UDP) | Inorganic Phosphate (Pi) |

| Thermodynamics | Generally irreversible, favors product formation. nih.gov | Reversible, reaction equilibrium can be a challenge. nih.govnih.gov |

| Synthetic Utility | Widely used for complex oligosaccharide synthesis. escholarship.org | Useful for synthesizing precursors and specific disaccharides. researchgate.netacs.org |

| Specificity | High regio- and stereospecificity. nih.gov | High regio- and stereospecificity. acs.org |

Solid-Phase Synthesis Techniques for this compound

Solid-phase peptide synthesis (SPPS) has emerged as a powerful and efficient methodology for the assembly of peptides and glycopeptides, including structures analogous to this compound. researchgate.netdtic.mil This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. acs.org The key advantage of SPPS lies in the ease of purification; excess reagents and by-products are simply washed away after each coupling step, significantly streamlining the synthetic process. researchgate.net

The synthesis of a glycopeptide like this compound on a solid support generally follows a convergent strategy, where pre-synthesized glycosylated amino acid building blocks are incorporated into the peptide chain. nih.govoup.comnih.gov For this compound, this would involve the synthesis of a glycine derivative bearing three protected galactose moieties, which is then coupled to the solid support or to a growing peptide chain.

A typical solid-phase synthesis of a galactosyl-glycopeptide can be outlined as follows:

Resin Selection and Functionalization: The synthesis begins with a solid support, often a polystyrene or polyethylene (B3416737) glycol (PEG) based resin, such as CLEAR-acid support. nih.gov The resin is functionalized with a linker molecule that allows for the attachment of the first amino acid and subsequent cleavage of the final product under specific chemical conditions. nih.gov

Attachment of the First Amino Acid: The C-terminal amino acid, in this case, a modified glycine, is covalently attached to the functionalized resin.

Iterative Coupling and Deprotection: The peptide chain is elongated through a series of coupling and deprotection steps. In each cycle, the protecting group on the N-terminus of the resin-bound amino acid is removed, and the next amino acid in the sequence is coupled using an activating agent. For glycopeptides, glycosylated amino acid building blocks, such as Fmoc-protected Thr(α-D-GalNAc)-OH, are used. nih.govresearcher.life

Incorporation of Glycosylated Residues: To synthesize this compound, a specially prepared glycine building block bearing three protected galactose units would be required. The synthesis of such a building block is a significant chemical undertaking in itself. A known related compound, N-tris(beta-D-galactopyranosyloxymethyl)glycine methylamide, has been chemically synthesized, indicating the feasibility of preparing such precursors. researchgate.net

Cleavage and Deprotection: Once the desired sequence is assembled, the glycopeptide is cleaved from the solid support. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. nih.gov This step also removes the side-chain protecting groups from the amino acids and the protecting groups on the carbohydrate moieties. In some cases, a subsequent, separate deprotection step is needed for the sugar hydroxyl groups. nih.gov

Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to isolate the desired glycopeptide from any by-products. nih.gov

The following table summarizes the key components and conditions often employed in the solid-phase synthesis of galactosyl-glycopeptides, which are analogous to the synthesis of this compound.

| Parameter | Description | Examples/Conditions | References |

| Solid Support | Insoluble polymer matrix for peptide assembly. | CLEAR-acid resin, PEGA resin | acs.orgnih.gov |

| Linker | Chemical handle connecting the peptide to the resin. | Backbone amide linker (BAL) | acs.org |

| Protecting Groups | Temporarily block reactive functional groups. | Fmoc (N-terminus), Boc (side-chains), Acetyl (sugar hydroxyls) | nih.govnih.govnih.gov |

| Coupling Reagents | Activate the carboxylic acid for amide bond formation. | HBTU/HOBt, HATU | wur.nl |

| Cleavage Cocktail | Reagents to release the peptide from the resin and deprotect side chains. | TFA-based cocktails (e.g., Reagent K) | nih.gov |

| Glycosylated Building Block | Pre-synthesized amino acid with attached sugar moiety. | Fmoc-Thr(Ac₃-α-D-GalNAc)-OH | nih.gov |

Synthesis of Structural Analogues and Isomers of this compound

The generation of structural analogues and isomers of this compound is crucial for probing structure-activity relationships and developing novel therapeutic agents. koreamed.orgresearchgate.net These modifications can be broadly categorized into alterations of the glycosidic linkages and changes to the central glycine scaffold.

The nature of the glycosidic bond—the linkage between the galactose units and the glycine backbone—is a key determinant of the three-dimensional structure and biological activity of this compound. beilstein-journals.org Synthetic strategies allow for the precise control and variation of these linkages.

Anomeric Configuration (α vs. β): The stereochemistry at the anomeric carbon of the galactose units can be controlled during the synthesis of the glycosylated building blocks. The choice of glycosyl donor, promoter, and reaction conditions dictates whether an α- or β-glycosidic bond is formed. For instance, the use of a participating group at the C2 position of the galactose donor typically leads to the formation of a 1,2-trans-glycosidic bond (β for galactose). Conversely, non-participating groups at C2 can lead to mixtures of α and β anomers, with the ratio influenced by solvent and temperature.

Linkage Position: While this compound implies a specific linkage to the glycine scaffold, analogues could be synthesized where the galactose units are attached at different positions. This would require the synthesis of uniquely functionalized glycine derivatives.

Non-natural Glycosidic Linkages: To enhance stability against enzymatic degradation by glycosidases, the oxygen atom of the glycosidic bond can be replaced with other atoms. acs.org

S-linked Glycosides (Thioglycosides): The synthesis of S-linked glycopeptides involves the use of thiolated amino acids (like cysteine) or sugar thiols. nih.gov These S-glycosidic bonds are significantly more resistant to chemical and enzymatic hydrolysis compared to their O-linked counterparts. uni-konstanz.de

C-linked Glycosides: In C-glycosides, the anomeric oxygen is replaced by a methylene (B1212753) group. The synthesis of C-linked glycosyl amino acids is more complex but results in a very stable carbon-carbon bond that is completely resistant to glycosidase activity. uni-konstanz.de

The following table outlines different types of glycosidic linkages that can be incorporated into this compound analogues.

| Linkage Type | Description | Key Synthetic Feature | Properties | References |

| O-Glycosidic (α/β) | Natural linkage through an oxygen atom. | Controlled by glycosylation reaction conditions. | Susceptible to enzymatic cleavage. | beilstein-journals.org |

| S-Glycosidic | Oxygen replaced by a sulfur atom. | Use of sugar thiols or thiolated amino acids. | Increased stability to hydrolysis. | nih.govuni-konstanz.de |

| C-Glycosidic | Oxygen replaced by a carbon atom. | Complex multi-step synthesis. | Resistant to glycosidases. | uni-konstanz.de |

Modifying the central glycine scaffold of this compound can lead to the creation of glycopeptide mimetics with altered conformational properties, stability, and biological activity. researchgate.netuni-konstanz.de

Peptide Backbone Modification: The amide bonds of the glycine unit can be replaced with other chemical functionalities to create peptidomimetics. For example, reduced amide bonds (-CH₂-NH-) can be introduced to increase flexibility and resistance to proteases. nih.gov

Incorporation of Unnatural Amino Acids: The glycine residue could be replaced with other natural or unnatural amino acids. This could involve using D-amino acids to increase proteolytic stability, or β-amino acids to induce different secondary structures. beilstein-journals.org The synthesis of glycopeptides containing unnatural amino acids can be achieved using solid-phase synthesis with the appropriately protected building blocks. researchgate.net

Peptoids: Peptoids, or N-substituted glycines, are a class of peptide mimetics where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. uni-konstanz.de A this compound analogue could be synthesized based on a peptoid scaffold, which would likely have increased proteolytic stability and altered conformational preferences. uni-konstanz.de

Scaffold Mimetics: The entire glycine unit could be replaced by a non-peptidic scaffold that serves to present the three galactose units in a specific spatial arrangement. For example, cyclic peptides or other molecular scaffolds could be used to create multivalent galactose displays.

The table below provides examples of modifications to the glycine scaffold in the context of creating this compound analogues.

| Modification | Description | Synthetic Approach | Potential Impact | References |

| D-Amino Acid Substitution | Replacing L-glycine with D-alanine (as glycine is achiral, substitution with a chiral amino acid is implied). | Incorporation of Fmoc-D-amino acids in SPPS. | Increased resistance to proteolysis. | beilstein-journals.org |

| Peptide Bond Isosteres | Replacing the amide bond with a non-hydrolyzable mimic. | Synthesis of dipeptide isosteres for incorporation. | Enhanced stability and altered conformation. | nih.gov |

| Peptoid Backbone | N-substituted glycine scaffold. | Submonomer solid-phase synthesis. | Increased proteolytic stability and flexibility. | uni-konstanz.de |

| Non-peptidic Scaffolds | Using non-amino acid cores to display galactose units. | Convergent synthesis of the scaffold followed by glycosylation. | Novel three-dimensional presentation of sugars. | mdpi.com |

Advanced Structural Elucidation of Trisgalactosylglycine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Trisgalactosylglycine Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides atomic-level information about molecular structure in solution. acs.orgnih.gov For a glycoconjugate like this compound, NMR is indispensable for determining the sequence of monosaccharides, the configuration of the glycosidic linkages, and the conformation of the carbohydrate chains. nih.gov

Multidimensional NMR experiments are critical for deciphering the complex and often overlapping spectra of carbohydrates. mdpi.com These techniques separate signals into two or more dimensions, revealing correlations between different nuclei and enabling the complete assignment of the proton (¹H) and carbon (¹³C) signals of the three galactose residues and the glycine (B1666218) moiety.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are homonuclear experiments that reveal ¹H-¹H scalar couplings. COSY identifies protons on adjacent carbons, while TOCSY extends this correlation network throughout an entire spin system, such as a single galactose ring. This is crucial for assigning all the non-anomeric protons within each sugar residue, starting from the well-resolved anomeric proton signal. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) is a two-dimensional experiment that correlates each proton with its directly attached carbon atom. This provides an unambiguous assignment of the carbon signals for each sugar residue and the glycine backbone. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) is key for determining the linkage between the galactose units and their attachment to the glycine core. It detects long-range couplings (typically over two or three bonds) between protons and carbons. For instance, a correlation between the anomeric proton of one galactose residue and a carbon atom of an adjacent galactose residue (e.g., C3, C4, or C6) definitively establishes the linkage position. mdpi.com Similarly, a correlation between a galactose anomeric proton and a glycine carbon would identify the point of attachment.

Anomeric Configuration (α vs. β) is typically determined by the chemical shift of the anomeric proton (H1) and its coupling constant (³JH1,H2) to the H2 proton. For galactose, a larger coupling constant (~8 Hz) is indicative of a β-anomer, while a smaller coupling constant (~4 Hz) suggests an α-anomer. The chemical shift of the anomeric carbon (C1) also provides confirmatory evidence.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a Hypothetical this compound in D₂O. This table presents typical chemical shift values expected for a glycoconjugate of this nature, demonstrating how NMR data is tabulated for structural analysis.

| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Glycine | α-CH₂ | 3.95 | 43.5 |

| Galactose I (linked to Gly) | H-1 (β) | 4.52 | 104.1 |

| H-2 | 3.30 | 72.0 | |

| H-3 | 3.55 | 74.2 | |

| H-4 | 3.91 | 69.8 | |

| H-5 | 3.58 | 76.5 | |

| H-6a, H-6b | 3.75, 3.82 | 62.1 | |

| Galactose II (linked to Gal I) | H-1 (β) | 4.48 | 103.8 |

| H-2 | 3.28 | 71.9 | |

| H-3 | 3.53 | 74.0 | |

| H-4 | 3.90 | 69.7 | |

| H-5 | 3.56 | 76.3 | |

| H-6a, H-6b | 3.74, 3.81 | 62.0 | |

| Galactose III (linked to Gal II) | H-1 (β) | 4.45 | 103.5 |

| H-2 | 3.25 | 71.8 | |

| H-3 | 3.51 | 73.9 | |

| H-4 | 3.88 | 69.6 | |

| H-5 | 3.54 | 76.1 | |

| H-6a, H-6b | 3.72, 3.79 | 61.9 |

The sensitivity and resolution of NMR experiments have been significantly enhanced by hardware and software advancements. acs.orgnih.gov

Cryogenically Cooled Probes (CryoProbes) dramatically increase the signal-to-noise ratio of the NMR experiment. acs.org This is particularly advantageous for analyzing glycoconjugates like this compound, which may only be available in small, precious quantities. The enhanced sensitivity allows for the acquisition of high-quality multidimensional data in a much shorter time.

Advanced Pulse Sequences , such as those used in L-PROSY (Lanthanide-based Paramagnetic Relaxation enhancement SpectroscopY) or pure shift experiments, are designed to simplify complex spectra. acs.org Pure shift NMR methods can remove the effects of homonuclear scalar coupling in one dimension, causing signals to appear as sharp singlets rather than complex multiplets, which greatly aids in resolving overlapping resonances common in the carbohydrate region of the spectrum. acs.orgnih.gov

Mass Spectrometry (MS) in Molecular Formula and Fragmentation Analysis of this compound

Mass spectrometry is a cornerstone technique in glycan analysis, providing precise molecular weight information and enabling detailed structural characterization through fragmentation analysis. nih.govucdavis.edu It is highly sensitive, requiring only minute amounts of sample.

Tandem mass spectrometry (MS/MS) is essential for sequencing glycans. acs.orgnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the protonated or sodiated molecular ion of this compound) is selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. youtube.com

The fragmentation of glycans primarily occurs at the fragile glycosidic bonds, producing a predictable series of product ions. These are classified as B and C ions if the charge is retained on the non-reducing end, and Y and Z ions if the charge is retained on the reducing end (the glycine terminus in this case). By analyzing the mass differences between the precursor and fragment ions, and between the fragment ions themselves, the sequence of the galactose units can be pieced together. nih.gov For example, the loss of a single hexose (B10828440) unit (162 Da) from the parent ion would confirm the presence of a terminal galactose. Differentiating linkage positions (e.g., 1→3 vs. 1→4 vs. 1→6) can sometimes be achieved by analyzing cross-ring cleavage fragments (A and X ions) or by using specific derivatization or ionization methods. acs.org

Table 2: Predicted MS/MS Fragmentation Ions for a Protonated this compound Molecule. This table illustrates the expected B and Y ions that would be observed in a tandem mass spectrum, allowing for the sequential analysis of the glycan chain.

| Ion Type | Fragment Structure | Predicted m/z |

| Precursor | [Gly-Gal-Gal-Gal + H]⁺ | 578.2 |

| Y₂ | [Gly-Gal-Gal + H]⁺ | 416.1 |

| Y₁ | [Gly-Gal + H]⁺ | 254.0 |

| B₁ | [Gal + H]⁺ | 181.1 |

| B₂ | [Gal-Gal + H]⁺ | 343.1 |

| B₃ | [Gal-Gal-Gal + H]⁺ | 505.2 |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced technique that adds another dimension of separation to mass analysis. nih.govnih.gov It separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge distribution as they drift through a gas-filled cell under the influence of a weak electric field. uq.edu.au This separation is based on the ion's rotationally averaged collision cross-section (CCS), a value that reflects its three-dimensional shape.

For glycoconjugates, IMS-MS is exceptionally powerful for separating isomers that are indistinguishable by conventional MS, including anomers (α vs. β linkages) and linkage isomers (e.g., Gal-β(1-4)-Gal vs. Gal-β(1-6)-Gal). unl.eduresearchgate.net Different isomers often adopt distinct gas-phase conformations, leading to different drift times and measurable differences in their CCS values. This allows for the identification and even relative quantification of co-existing isomeric forms of this compound in a sample, providing insights into the conformational landscape of the molecule. researchgate.net

Table 3: Illustrative Collision Cross-Section (CCS) Values for Distinguishing Isomers of a Digalactosyl-Glycine Fragment by IMS-MS. This table demonstrates how different linkages can result in distinct CCS values, enabling their differentiation.

| Isomer | Linkage | Hypothetical CCS (Ų) |

| Isomer A | Gal-β(1-4)-Gal-Gly | 210.5 |

| Isomer B | Gal-β(1-6)-Gal-Gly | 215.2 |

| Isomer C | Gal-α(1-4)-Gal-Gly | 208.9 |

X-ray Crystallography for Crystalline this compound Structures

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule at atomic resolution. wikipedia.orgnih.gov The technique involves irradiating a single, well-ordered crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. libretexts.org A successful analysis yields a detailed electron density map from which the exact position of every atom in the molecule (and the crystal lattice) can be determined, providing definitive information on bond lengths, bond angles, and torsional angles. ksu.edu.sa

For this compound, a crystal structure would provide the most unambiguous determination of the glycosidic bond configurations and the preferred conformation of the glycan chains and their orientation relative to the glycine backbone. However, a major challenge for flexible molecules like glycoconjugates is obtaining high-quality crystals suitable for diffraction experiments. wikipedia.org The inherent conformational flexibility can hinder the formation of a well-ordered crystal lattice. To date, no public crystal structure for this compound has been reported.

Table 4: Structural Parameters Obtainable from a Successful X-ray Crystallographic Analysis of this compound. This table lists the type of high-precision data that would be generated, offering an unparalleled level of structural detail.

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating crystal unit |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates (x, y, z) | Precise 3D position of each atom |

| Bond Lengths | Exact distances between bonded atoms (e.g., C-O, C-C) |

| Bond Angles | Angles between adjacent bonds (e.g., C-O-C) |

| Torsional Angles | Dihedral angles defining molecular conformation |

Electron Diffraction (MicroED) for Nanocrystalline this compound Analysis

The unambiguous determination of a small molecule's atomic structure often relies on diffraction studies. nih.gov However, techniques like X-ray crystallography are frequently limited by the need for large, high-quality crystals, which can be difficult to produce. nih.govuniversityofcalifornia.edu Microcrystal Electron Diffraction (MicroED) has emerged as a powerful alternative, capable of determining high-resolution structures from nanocrystals that are billions of times smaller than those required for conventional X-ray diffraction. nih.govresearchgate.net This makes it an ideal technique for analyzing compounds like this compound, which may only be available in small quantities or may preferentially form micro- or nanocrystalline material. frontiersin.org

MicroED is a cryo-electron microscopy (cryo-EM) method where a beam of electrons, rather than X-rays, is used to obtain a diffraction pattern from a crystal. acs.orgnih.gov Because electrons interact much more strongly with matter than X-rays, even crystals as small as 100-200 nanometers can be readily analyzed. nih.gov The entire process, from data collection to structure determination, can often be completed in a matter of minutes to hours. nih.govfrontiersin.org

The workflow for a hypothetical MicroED analysis of this compound would involve several key steps. First, nanocrystals of the compound, potentially obtained from a simple powder, would be deposited onto an electron microscopy grid. researchgate.netacs.org The grid is then cooled to cryogenic temperatures and placed in a transmission electron microscope (TEM). researchgate.net Data is collected by continuously rotating the crystal in the electron beam while a fast detector records the diffraction patterns as a movie. nih.gov This "continuous rotation" approach yields more accurate data that can be processed using standard X-ray crystallography software packages (e.g., MOSFLM, XDS) to determine the unit cell parameters, space group, and ultimately the complete three-dimensional atomic structure. researchgate.netacs.org The broad applicability of MicroED has been demonstrated for a wide range of small molecules, peptides, and proteins, making it a revolutionary tool for chemical crystallography. nih.gov

| Parameter | Value |

|---|---|

| Data Collection | |

| Microscope | Thermo Fisher Talos Arctica |

| Acceleration Voltage | 200 kV |

| Electron Dose Rate | <0.01 e⁻/Ų/s |

| Crystal Size | ~400 x 200 x 150 nm |

| Temperature | 100 K |

| Resolution | 0.9 Å |

| Refinement | |

| Space Group | P2₁2₁2₁ |

| Cell Dimensions (a, b, c) | 10.2 Å, 14.5 Å, 25.1 Å |

| Completeness | 99.5% |

| R-work / R-free | 0.21 / 0.24 |

Computational Approaches in this compound Structure Validation

While experimental techniques like MicroED provide direct structural data, computational methods are essential for validating these structures, exploring conformational landscapes, and predicting properties. For a flexible molecule like this compound, with its multiple rotatable bonds in both the peptide and glycan moieties, computational approaches are particularly crucial.

Quantum chemical modeling provides a powerful, first-principles approach to investigate molecular structure and stability. nih.gov Methods based on Density Functional Theory (DFT) are widely used to calculate the electronic structure and energy of molecules, allowing for the determination of the most stable conformations. nih.govresearchgate.net For this compound, DFT calculations could be used to optimize the geometry of various potential conformers and compare their relative energies. This process helps to validate the experimentally determined structure from MicroED and to understand the intrinsic conformational preferences of the molecule in the gas phase. nih.govresearchgate.net

| Parameter | Experimental (MicroED) | Calculated (DFT B3LYP/6-311G**) | Deviation |

|---|---|---|---|

| Glycosidic Bond Length (C1-O) | 1.41 Å | 1.42 Å | +0.01 Å |

| Torsion Angle Φ (O5-C1-O-C) | 75.2° | 76.1° | +0.9° |

| Torsion Angle Ψ (C1-O-C-C) | 115.8° | 114.9° | -0.9° |

The emergence of deep learning is transforming the field of glycoproteomics. nih.gov One of the major challenges in analyzing glycopeptides is the structural complexity and heterogeneity of the glycan portion. biorxiv.orgbiorxiv.org Machine learning models, particularly deep neural networks, are now being developed to predict the tandem mass spectra (MS/MS) of glycopeptides with high accuracy. biorxiv.orgfudan.edu.cn

Frameworks like DeepGP, which utilize a combination of Transformer and graph neural network (GNN) architectures, can learn the complex fragmentation patterns of glycopeptides. biorxiv.orgfudan.edu.cnresearchgate.net The model takes the amino acid sequence, glycan structure, and other parameters as input and predicts the resulting MS/MS spectrum, including the intensities of various fragment ions. biorxiv.org This is a significant advance because traditional methods often struggle with glycan structure determination due to a lack of structure-determining ions in experimental spectra. biorxiv.orgsciencecast.org

For a novel or modified compound like a this compound derivative, such a predictive tool would be invaluable. By generating a predicted spectral library, machine learning can aid in the identification of the compound from complex biological samples. nih.gov Furthermore, these models are becoming so sophisticated that they can effectively distinguish between similar glycoforms and even isomers based on subtle differences in their predicted spectra, a task that is extremely challenging experimentally. biorxiv.orgresearchgate.net This synergy between advanced mass spectrometry and machine learning provides a powerful workflow for high-throughput screening and detailed structural characterization of glycosylated molecules. mdpi.com

| Input to Model (DeepGP) | Model Architecture | Predicted Output | Application |

|---|---|---|---|

| Peptide Sequence: Glycine | Hybrid Transformer & Graph Neural Network (GNN) | Predicted MS/MS Spectrum (m/z and intensity of fragment ions) | Structure verification, isomer differentiation, and identification in complex mixtures via spectral library matching. nih.govbiorxiv.org |

| Glycan Structure: Trisgalactosyl | |||

| Precursor Charge State |

Molecular Interactions and Recognition Mechanisms of Trisgalactosylglycine

Investigation of Trisgalactosylglycine Binding to Glycoproteins and Enzymes

The interaction of a glycoconjugate like this compound with glycoproteins and enzymes would be fundamental to its biological function. Glycoproteins, with their own complex carbohydrate structures, could engage in glycan-glycan interactions with the trisgalactosyl moiety of the compound. Enzymes, on the other hand, might recognize this compound as a substrate, inhibitor, or modulator.

Kinetic and Thermodynamic Characterization of Binding Events

To understand the dynamics of this compound's interactions, a thorough kinetic and thermodynamic analysis would be essential. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be employed to determine key parameters. nih.govnih.gov

A hypothetical kinetic analysis would aim to determine the association rate constant (k_on) and the dissociation rate constant (k_off), which together define the equilibrium dissociation constant (K_D). A low K_D value would indicate a high binding affinity.

Hypothetical Kinetic and Thermodynamic Parameters for this compound Binding

| Parameter | Description | Hypothetical Value Range | Significance |

|---|---|---|---|

| K_D (M) | Equilibrium Dissociation Constant | 10⁻³ - 10⁻⁹ | Lower values indicate stronger binding affinity. |

| k_on (M⁻¹s⁻¹) | Association Rate Constant | 10³ - 10⁷ | Rate at which the complex forms. |

| k_off (s⁻¹) | Dissociation Rate Constant | 10⁻¹ - 10⁻⁵ | Rate at which the complex breaks apart. |

| ΔH (kcal/mol) | Enthalpy Change | -10 to +5 | Indicates whether the binding is driven by favorable bond formation or unfavorable bond breaking. |

| ΔS (cal/mol·K) | Entropy Change | -20 to +30 | Reflects changes in the system's disorder upon binding. |

Thermodynamic characterization via ITC would provide insights into the forces driving the binding event. nih.govrsc.org The change in enthalpy (ΔH) and entropy (ΔS) upon binding would reveal whether the interaction is primarily driven by hydrogen bonding and van der Waals forces (enthalpically driven) or by the hydrophobic effect and conformational changes (entropically driven). rsc.orgresearchgate.net

Structural Determinants of this compound-Protein Recognition

The specificity of this compound's interaction with a protein would be dictated by the three-dimensional arrangement of atoms at the binding interface. X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy would be the principal methods to elucidate the structural basis of this recognition.

Key structural determinants would include:

Hydrogen Bonds: The hydroxyl groups of the galactose residues and the amide group of the glycine (B1666218) backbone would be expected to form a network of hydrogen bonds with polar amino acid residues (e.g., Asp, Glu, Asn, Gln) in the protein's binding pocket.

Hydrophobic Interactions: The non-polar faces of the galactose rings could engage in hydrophobic interactions with aromatic or aliphatic amino acid side chains (e.g., Trp, Phe, Tyr, Val, Leu).

Interactions of this compound with Lectins and Glycan-Binding Proteins

The interaction with lectins is crucial for many biological processes, including cell adhesion, signaling, and immune responses. nih.govnih.gov Understanding how this compound interacts with different lectins would provide clues to its potential biological roles.

Modulation of Enzymatic Activity by this compound and its Derivatives

Glycoconjugates can act as modulators of enzyme activity, either by directly binding to the active site and acting as a competitive inhibitor, or by binding to an allosteric site and altering the enzyme's conformation and catalytic efficiency.

Studies with Amyloglucosidase from Aspergillus

Amyloglucosidase from Aspergillus niger is an enzyme that hydrolyzes terminal α-1,4 and α-1,6 glucosidic linkages in starch and related oligosaccharides. megazyme.commegazyme.comcreative-enzymes.comcenmed.com A hypothetical study would investigate whether this compound could modulate the activity of this enzyme. Given that amyloglucosidase is specific for glucose-containing substrates, it is unlikely that this compound, with its galactose units, would be a substrate. However, it could potentially act as an inhibitor.

Hypothetical Inhibition Study of Amyloglucosidase by this compound

| Substrate | Enzyme | Potential Inhibitor | Expected Outcome |

|---|

General Enzyme-Trisgalactosylglycine Interaction Studies

Beyond a specific enzyme like amyloglucosidase, the broader interactions of this compound with other enzymes would be of interest. For instance, glycosidases with specificity for galactose might be able to cleave the galactose units from the glycine core. Conversely, this compound could potentially inhibit the action of certain glycosyltransferases.

Mechanisms of Cellular Recognition involving this compound (Non-Clinical Context)

The cellular recognition of glycans, including trisaccharides like this compound, is a fundamental process in cell-cell communication, signaling, and adhesion. This recognition is primarily mediated by a class of proteins known as lectins, which specifically bind to carbohydrate structures. nih.govnih.govvectorlabs.com The interaction between a glycan and its corresponding lectin is highly specific, akin to a lock and key mechanism, where the three-dimensional structure of the carbohydrate is precisely recognized by the carbohydrate recognition domain (CRD) of the lectin. vectorlabs.com

The binding of this compound to a cellular receptor, such as a lectin, involves a series of non-covalent interactions. These interactions, while individually weak, collectively contribute to a strong and specific binding. The primary forces at play include:

Hydrogen Bonds: The numerous hydroxyl (-OH) groups on the galactose residues of this compound can act as both hydrogen bond donors and acceptors, forming a network of hydrogen bonds with amino acid residues in the lectin's binding site. nih.govvectorlabs.com

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. The close fit between the glycan and the protein's binding pocket maximizes these interactions. nih.gov

Hydrophobic Interactions: Although carbohydrates are generally hydrophilic, specific regions of the sugar rings can engage in hydrophobic interactions with nonpolar amino acid residues in the lectin's CRD. nih.gov

Water-Mediated Hydrogen Bonds: Water molecules present in the binding site can form hydrogen bond bridges between the glycan and the protein, further stabilizing the complex. vectorlabs.com

The following table summarizes the key molecular interactions involved in the cellular recognition of glycans, which are applicable to this compound.

| Interaction Type | Description | Contributing Moieties on this compound | Contributing Moieties on Lectin |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Hydroxyl (-OH) groups of galactose residues | Polar amino acid side chains (e.g., Asp, Glu, Asn, Gln) and backbone carbonyl/amide groups |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Entire surface of the trisaccharide | Complementary surfaces within the binding pocket |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | C-H bonds of the pyranose rings | Nonpolar amino acid side chains (e.g., Trp, Phe, Tyr, Val) |

| Water-Mediated Hydrogen Bonds | Hydrogen bonds where a water molecule acts as a bridge between the ligand and the protein. | Hydroxyl (-OH) groups | Polar amino acid side chains |

Computational Modeling of this compound Molecular Docking and Dynamics

Computational modeling has become an indispensable tool for investigating the molecular interactions of carbohydrates with proteins at an atomic level. nih.govbeilstein-journals.org Molecular docking and molecular dynamics (MD) simulations are two powerful computational techniques used to predict and analyze the binding of ligands, such as this compound, to their protein receptors. nih.gov

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgfrontiersin.org In the context of this compound, docking simulations can be used to predict its binding mode within the CRD of a target lectin. The process involves:

Preparation of Structures: Three-dimensional structures of both this compound (the ligand) and the target protein (the receptor) are required. These can be obtained from experimental data (e.g., X-ray crystallography or NMR) or generated through homology modeling.

Sampling: The docking algorithm explores a vast number of possible binding poses of the ligand within the receptor's binding site, sampling different conformations and orientations.

Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., binding energy). Poses with the most favorable scores are considered the most likely binding modes.

Docking studies can provide valuable insights into the key interactions driving the binding process, such as identifying the specific amino acid residues involved in hydrogen bonding with the galactose units of this compound.

The following table illustrates hypothetical docking scores for this compound with different human galectins, demonstrating how this technique can be used to predict binding specificity.

| Human Galectin | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Galectin-1 | -7.8 | His52, Asn61, Trp68 |

| Galectin-3 | -8.5 | Arg144, His158, Asn160, Trp181 |

| Galectin-8N | -8.1 | Arg59, His73, Asn75 |

Note: These values are illustrative and not based on experimental data for this compound.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the binding event, molecular dynamics simulations can reveal the dynamic behavior of the protein-ligand complex over time. glycoforum.gr.jpnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the conformational changes and fluctuations of the molecules. glycoforum.gr.jp

For a this compound-lectin complex, an MD simulation can provide detailed information on:

Stability of the Binding Pose: MD simulations can assess the stability of the binding mode predicted by docking. An unstable interaction would see the ligand dissociating from the binding pocket during the simulation.

Conformational Changes: Both the glycan and the protein can undergo conformational changes upon binding. MD simulations can capture these changes, which may be crucial for biological function.

Role of Water Molecules: The explicit inclusion of water molecules in MD simulations allows for a detailed analysis of their role in mediating the protein-ligand interaction. nih.gov

Binding Free Energy Calculations: Advanced MD simulation techniques can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores.

A typical MD simulation of a this compound-protein complex would involve placing the docked complex in a box of water molecules and ions to mimic physiological conditions and then simulating the system's evolution over nanoseconds to microseconds. nih.govnih.gov The analysis of the simulation trajectory can reveal the persistence of hydrogen bonds, the root-mean-square deviation (RMSD) of the ligand in the binding site, and the root-mean-square fluctuation (RMSF) of protein residues, indicating their flexibility.

The following table presents a hypothetical summary of results from a molecular dynamics simulation of a this compound-Galectin-3 complex.

| Parameter | Description | Hypothetical Value/Observation |

| RMSD of Ligand | Root-mean-square deviation of the ligand's atomic positions from the initial docked pose. | Average of 1.5 Å, indicating a stable binding pose. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | Hydrogen bonds with Arg144 and Trp181 show >80% occupancy. |

| RMSF of Protein Residues | Root-mean-square fluctuation of protein residue positions, indicating flexibility. | Residues in the binding pocket show reduced fluctuation upon ligand binding. |

| Binding Free Energy | The overall free energy change upon ligand binding. | -9.2 kcal/mol (calculated using MM/PBSA method). |

Note: These results are illustrative and not based on actual simulation data for this compound.

Biochemical Roles and Pathways Associated with Trisgalactosylglycine Hypothetical and Foundational Investigations

Potential Involvement of Trisgalactosylglycine in Glycan Biosynthesis and Metabolism

Glycan biosynthesis is a complex, non-template-driven process occurring in the endoplasmic reticulum and Golgi apparatus, involving the sequential addition of monosaccharides to build complex carbohydrate structures. youtube.com These intricate glycans are critical for protein folding, quality control, and cellular recognition. researchgate.netresearchgate.net The potential role of a small, pre-assembled unit like this compound as either a building block or a metabolic intermediate in these pathways presents an intriguing area of hypothetical exploration.

To investigate if this compound could serve as a precursor for larger glycans, researchers could utilize model systems, such as cultured cells or in vitro enzymatic assays. In such a system, isotopically labeled this compound (e.g., with ¹³C or ¹⁵N) would be introduced, and its incorporation into newly synthesized glycoproteins or glycolipids would be monitored over time using techniques like mass spectrometry.

A hypothetical study might involve incubating a cell line known for its high rate of glycosylation, such as Chinese Hamster Ovary (CHO) cells, with labeled this compound. The cellular uptake and subsequent appearance of the label in larger glycoconjugates would provide evidence of its utilization as a precursor.

Hypothetical Research Findings:

A time-course experiment could yield data suggesting that this compound is transported into the cell and its trisaccharide moiety is transferred to acceptor molecules. The glycine (B1666218) component might be cleaved and enter the general amino acid pool, or the entire molecule could be incorporated in specific, yet-to-be-identified pathways.

Table 1: Hypothetical Uptake and Incorporation of Labeled this compound in a CHO Cell Model System

| Time Point (Hours) | Intracellular Labeled this compound (pmol/mg protein) | Labeled Glycoproteins (cpm/mg protein) |

| 0 | 0.0 | 0 |

| 1 | 15.2 | 5.8 |

| 4 | 45.8 | 22.1 |

| 12 | 20.1 (depleting) | 85.4 |

| 24 | 5.3 (depleting) | 150.7 |

This interactive table illustrates a hypothetical scenario where intracellular levels of labeled this compound peak and then decline as the label is incorporated into a growing pool of glycoproteins.

Beyond serving as a precursor, this compound introduced to an in vitro cellular system would be subject to various metabolic processes. nih.gov Catabolic pathways involving glycosidases could sequentially cleave the galactose residues, ultimately leaving glycine. The released monosaccharides and amino acid would then enter their respective metabolic pathways. youtube.comyoutube.com For instance, galactose can be converted to glucose-6-phosphate and enter glycolysis, while glycine can be used in protein synthesis or converted to other metabolites. youtube.com

The biosynthesis of triacylglycerols, for example, begins with the acylation of glycerol-3-phosphate, which can be derived from the glycolytic intermediate dihydroxyacetone phosphate (B84403) (DHAP). nih.gov Thus, the carbohydrate component of this compound could theoretically be catabolized to contribute to energy storage pathways. nih.gov

Interactions with Carbohydrate-Active Enzymes (CAZymes) Beyond Direct Binding

Carbohydrate-Active enZymes (CAZymes) are a broad category of enzymes that synthesize, modify, and degrade carbohydrates. nih.govnih.govmdpi.com The interaction of this compound with CAZymes would likely extend beyond simple binding. For instance, specific galactosidases (a subclass of Glycoside Hydrolases, GHs) could act on the trisaccharide chain, while glycosyltransferases (GTs) might recognize it as a substrate for further elongation. nih.gov

Research in this area would involve screening this compound against a panel of known CAZymes to identify potential enzymatic activity. For example, enzymes from gut symbionts like Akkermansia muciniphila, which produce a wide array of CAZymes to degrade complex glycans, could be tested for their ability to process this compound. bham.ac.uk Such studies could reveal if the molecule is a substrate, an inhibitor, or a modulator of enzymatic activity.

Table 2: Hypothetical Kinetic Parameters of a β-Galactosidase with this compound as a Substrate

| Substrate | Km (mM) | Vmax (μmol/min/mg) |

| Lactose (Control) | 1.5 | 250 |

| This compound | 3.2 | 180 |

| p-Nitrophenyl β-D-galactopyranoside | 0.8 | 450 |

This interactive table presents hypothetical kinetic data suggesting that this compound could be a substrate for a β-galactosidase, albeit with different affinity and turnover rate compared to other known substrates.

Role of this compound in Cellular Signaling Pathways (Mechanistic Focus)

The central role of carbohydrates in cellular signaling is well-established, with glycans on the cell surface mediating cell-cell recognition, adhesion, and signal transduction. nih.govstressmarq.com A small, soluble molecule like this compound could hypothetically act as a signaling molecule by interacting with specific cell surface receptors.

Intracellular signal transduction is a process that translates a signal from the cell surface into a cellular response, often involving a cascade of protein phosphorylation and the generation of second messengers. nih.gov

Cellular signaling pathways are controlled by molecular switches, proteins that can be reversibly shifted between an "on" and "off" state. stressmarq.com The binding of a ligand to its receptor often induces a conformational change that activates the receptor's intracellular domain, initiating a signaling cascade. cellsignal.com

If this compound were to act as a signaling ligand, its binding to a putative receptor could trigger such a switch. This could lead to the activation of downstream effector proteins, such as kinases or G-proteins. scbt.com For example, T-cell receptor (TCR) activation involves a series of phosphorylation events that propagate a signal from the cell surface to the nucleus, leading to changes in gene expression. nih.gov A hypothetical signaling role for this compound could involve a similar cascade, initiated by its binding to a specific lectin or other carbohydrate-binding receptor.

The initial step in any signaling event is the engagement of a ligand with its receptor. stressmarq.com Investigating this for this compound would involve identifying its binding partners on the cell surface. Techniques such as affinity chromatography, surface plasmon resonance (SPR), and co-immunoprecipitation could be employed.

In a hypothetical scenario, researchers might find that this compound binds to a specific subtype of galectin, a family of carbohydrate-binding proteins known to be involved in modulating cellular responses. The binding affinity and kinetics could be quantified, providing a basis for understanding its potential signaling function.

Table 3: Hypothetical Binding Affinity of this compound to a Putative Cell Surface Receptor

| Ligand | Receptor | KD (μM) |

| This compound | Galectin-3 | 50 |

| Lactose | Galectin-3 | 200 |

| N-acetyllactosamine | Galectin-3 | 100 |

This interactive table shows hypothetical dissociation constants (KD), indicating a potentially higher affinity of this compound for Galectin-3 compared to other simple sugars, suggesting a potential for specific biological interactions.

Glycoconjugate Turnover and Degradation Pathways Involving this compound

The metabolic fate of glycoconjugates, such as the hypothetical molecule this compound, is a dynamic process involving synthesis, modification, and eventual degradation. This turnover is essential for maintaining cellular homeostasis and function. The degradation of these complex molecules is a highly organized process that primarily occurs within the acidic environment of the lysosomes. nih.gov Lysosomes contain a vast array of hydrolytic enzymes capable of systematically dismantling glycoconjugates into their constituent monosaccharides, which can then be recycled and reutilized by the cell. nih.gov

The catabolism of glycans is a sequential process, predominantly carried out by exoglycosidases that cleave terminal sugar residues from the non-reducing end of the oligosaccharide chain. nih.gov For a compound like this compound, which is characterized by three galactose units linked to a glycine amino acid, its degradation would theoretically be initiated by the stepwise removal of these galactose residues. This process would be executed by specific galactosidases, enzymes that catalyze the hydrolysis of glycosidic bonds linking galactose to other molecules.

The specific type of glycosidic linkage (alpha or beta) between the galactose units in this compound would dictate the specific class of galactosidase required for its catabolism. For instance, if the terminal galactose is linked via an α-glycosidic bond, an α-galactosidase would be necessary for its cleavage. Conversely, a β-linkage would necessitate the action of a β-galactosidase. The sequential action of these enzymes would ultimately liberate the individual galactose monosaccharides and the glycine amino acid.

In the broader context of glycoconjugate metabolism, the degradation of more complex structures, such as galactomannans, which consist of a mannan (B1593421) backbone with galactose side chains, requires the coordinated action of several enzymes. nih.govresearchgate.net This includes β-mannanase, β-mannosidase, and α-galactosidase to completely hydrolyze the polysaccharide into its constituent sugars. nih.govresearchgate.net This principle of enzymatic synergy underscores the likely degradation pathway for any complex glycoconjugate, including the hypothetical this compound.

While the primary site of glycoconjugate degradation is the lysosome, it is important to note that protein turnover, a related process, also involves the degradation of glycoproteins. nih.gov This process can be initiated by the tagging of proteins with ubiquitin, which marks them for degradation by the proteasome. nih.gov Although the focus here is on the glycan component, the entire glycoconjugate molecule is subject to these cellular quality control and turnover mechanisms.

The table below outlines the hypothetical enzymatic cascade involved in the degradation of this compound, based on established principles of glycoconjugate catabolism.

| Step | Enzyme | Action | Product(s) |

| 1 | α/β-Galactosidase (specific to terminal linkage) | Cleavage of the terminal galactose residue | Digalactosylglycine + Galactose |

| 2 | α/β-Galactosidase (specific to new terminal linkage) | Cleavage of the second galactose residue | Galactosylglycine + Galactose |

| 3 | α/β-Galactosidase (specific to the final linkage) | Cleavage of the final galactose residue | Glycine + Galactose |

Advanced Methodologies for the Academic Study of Trisgalactosylglycine

Quantitative Research Methodologies Applied to Glycoconjugate Systems

Quantitative research in glycoscience aims to systematically measure and analyze the structural and functional aspects of glycoconjugates. nih.gov This approach is fundamental for determining the prevalence, concentration, and interactions of molecules like Trisgalactosylglycine.

Experimental Design and Hypothesis Testing

The foundation of rigorous quantitative research lies in a well-structured experimental design and clear hypothesis testing. researchgate.net In the context of this compound, an experimental design would be formulated to investigate specific questions, such as its binding affinity to a particular lectin or its role in a specific cellular signaling pathway.

A typical hypothesis might be: "The presence of this compound on the cell surface enhances cellular adhesion to fibronectin." To test this, an experiment could be designed involving cell cultures with varying surface expression levels of this compound. The design would include control groups (cells without this compound expression) and experimental groups. Key variables such as cell adhesion rates would be measured quantitatively.

Table 1: Hypothetical Experimental Design for Adhesion Assay

| Group | Cell Line | Treatment | Measured Outcome |

|---|---|---|---|

| Control | Wild-Type | No treatment | Baseline cell adhesion to fibronectin |

| Experimental 1 | Genetically modified to express this compound | No treatment | Cell adhesion to fibronectin |

Statistical Analysis of Glycoscience Data

Statistical analysis is crucial for interpreting the data generated from quantitative experiments and determining the significance of the findings. researchgate.net In glycoscience, this involves analyzing complex datasets from techniques like mass spectrometry and chromatography. nih.gov For instance, after conducting the cell adhesion experiment described above, statistical tests such as ANOVA or t-tests would be applied to determine if the observed differences in adhesion between the control and experimental groups are statistically significant.

Advanced statistical methods may also be employed to analyze large-scale glycomic data, where the relative abundance of various glycan structures, including this compound, is compared across different biological samples. ucdavis.edu This can help in identifying correlations between the presence of this compound and specific physiological or pathological states.

Table 2: Illustrative Statistical Analysis of Adhesion Data

| Group | Mean Adhesion (%) | Standard Deviation | P-value (vs. Control) |

|---|---|---|---|

| Control | 25 | 3.5 | - |

| Experimental 1 | 65 | 4.2 | <0.01 |

Correlational and Descriptive Studies on this compound Features

Correlational studies in the context of this compound would aim to identify relationships between its presence or abundance and other biological variables without necessarily implying causation. For example, a study might investigate the correlation between the concentration of this compound in serum and the progression of a particular disease. ucdavis.edu

Descriptive studies focus on characterizing the properties of this compound. This could involve determining its precise molecular weight through mass spectrometry, its three-dimensional structure via NMR spectroscopy, or its chromatographic behavior under different conditions. nih.govnih.gov These studies provide fundamental data that can be used to build a comprehensive profile of the molecule. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are powerful tools for such descriptive analyses. nih.govhalocolumns.com

Qualitative Research Methodologies in Glycoconjugate Research

Qualitative research in glycoscience provides in-depth, contextual understanding of the roles of glycoconjugates. nih.gov While less common than quantitative approaches, qualitative methodologies are invaluable for exploring novel functions and developing new theoretical frameworks.

Observational Studies in Biological Systems

Observational studies in the context of this compound would involve monitoring its localization and behavior within a living system without direct manipulation. Advanced imaging techniques, such as fluorescence microscopy using a fluorescently-labeled lectin that specifically binds to the trisaccharide portion of this compound, could be employed to observe its distribution on cell surfaces or within tissues. mtu.edu These observations can provide insights into its potential functions in cellular organization and communication. Direct, label-free imaging at the single-molecule level is also an emerging technique that could be applied. nih.gov

Conceptual Analysis and Framework Development for Novel Glycans

Conceptual analysis involves the development of theoretical frameworks to understand the potential roles of a novel or understudied glycan like this compound. nih.gov This methodology relies on integrating existing knowledge from glycobiology, biochemistry, and cell biology to propose new hypotheses about the glycan's function.

For example, based on the known functions of other terminal galactose-containing glycans, a conceptual framework could be developed proposing that this compound acts as a ligand for specific galectins, thereby modulating immune responses. This framework would then guide future experimental research to test these hypotheses. The development of computational models to predict glycan structures and interactions is also a key aspect of this approach. nih.gov

In Vitro Systems for Investigating this compound Interactions

In vitro systems are indispensable for dissecting the molecular interactions of this compound in a controlled environment, free from the complexities of a whole organism. These systems range from simple biochemical assays to more complex cell-based models, each providing unique insights into the compound's function and interactions.

Cell-Free Biochemical Assays

Cell-free assays isolate specific molecular interactions from the cellular context, allowing for the precise study of binding kinetics, enzymatic activity, and inhibitory potential related to this compound. These assays are foundational for characterizing the compound's direct interactions with proteins and other biomolecules.

Common cell-free approaches include:

Enzyme Activity Assays: To investigate if this compound can be synthesized or degraded by specific enzymes, purified glycosyltransferases or glycosidases are used. For example, the activity of an α(1,3)-galactosyltransferase could be measured by its ability to transfer a galactose moiety to a suitable acceptor, forming a product analogous to this compound. researchgate.net The reaction progress can be monitored by quantifying the consumption of substrates or the formation of products.

Affinity Chromatography: This technique can identify proteins that bind to this compound. nih.gov The trisaccharide is immobilized on a solid support matrix within a column. A complex mixture of proteins is then passed through the column, and only proteins with an affinity for this compound will bind. These binding partners can then be eluted and identified using techniques like mass spectrometry.

Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of binding kinetics. In this setup, a target protein (e.g., a lectin or antibody) is immobilized on a sensor chip. A solution containing this compound is flowed over the surface, and any binding interaction is detected as a change in the refractive index, allowing for the calculation of association and dissociation rate constants. nih.gov

These biochemical methods provide quantitative data on the specific molecular interactions of this compound, which is crucial for understanding its mechanism of action at a fundamental level. nih.gov

Model Cellular Systems for Glycobiology Research

While cell-free systems are excellent for studying direct interactions, model cellular systems are required to understand how this compound behaves within a biological context. Glycosylation is a complex process involving numerous enzymes, transporters, and organelles. nih.gov Cellular models help to elucidate the compound's effect on the entire glycosylation machinery.

The selection of a cellular model is driven by the specific research question. Key considerations include the cell line's natural glycan profile and the expression levels of relevant glycosyltransferases. nih.gov

| Model System | Typical Application in Glycobiology | Relevance to this compound Study |

| Chinese Hamster Ovary (CHO) Cells | Widely used for their robust growth and well-characterized glycosylation pathways. Various mutant lines with specific glycosylation defects are available. | Investigating the uptake and metabolism of this compound; studying its impact on the overall cell-surface glycome. |

| Human Embryonic Kidney (HEK293) Cells | Used for their high transfection efficiency, allowing for the overexpression or knockout of specific genes related to glycan biosynthesis. | Studying the specific enzymes (e.g., galactosyltransferases) that might interact with or modify this compound by manipulating their expression levels. |

| Immune Cells (e.g., T-cells, B-cells) | Glycosylation plays a critical role in immune cell trafficking, activation, and signaling. nih.gov | Investigating whether this compound can modulate immune responses by interacting with cell surface lectins or other glycan-binding proteins. |

A systems glycobiology approach, which aims to model the complex network of glycosylation reactions, can be applied to these cellular systems. nih.gov By measuring changes in the expression of glycosyltransferase transcripts and alterations in the cellular glycan profile after exposure to this compound, researchers can begin to build predictive models of its biological activity. nih.gov

Bioanalytical Techniques for Detection and Quantification of this compound

Accurate detection and quantification of this compound in various biological and chemical matrices are essential for its academic study. A suite of bioanalytical techniques, leveraging principles of chromatography, electrophoresis, and spectroscopy, are employed for this purpose.

Chromatographic Methods (e.g., HPLC, GC-MS)

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a complex mixture.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile compounds like this compound. The separation is based on the compound's interaction with a stationary phase (the column) and a mobile phase (the eluent). For oligosaccharides, amine-bound silica (B1680970) columns are frequently used. nih.govspectroscopyonline.com Detection can be challenging if the molecule lacks a strong chromophore. Methods include:

UV-Vis Detection: Detects molecules that absorb ultraviolet or visible light. Peptides and some glycoconjugates can be detected at low wavelengths (~190-210 nm). spectroscopyonline.comutwente.nl

Evaporative Light Scattering Detection (ELSD): A more universal detector for non-volatile analytes, suitable for sugars that lack a UV chromophore. spectroscopyonline.com

Fluorescence Detection: Requires pre- or post-column derivatization with a fluorescent tag (a fluorophore), offering very high sensitivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and structural information but requires the analyte to be volatile and thermally stable. For a non-volatile trisaccharide like this compound, a crucial derivatization step is necessary to convert it into a volatile compound, for example, by creating trimethylsilyl (B98337) (TMS) derivatives. uliege.benih.gov The derivatized sample is then separated by GC and detected by a mass spectrometer, which provides a unique fragmentation pattern (mass spectrum) that acts as a molecular fingerprint. jmchemsci.com

| Parameter | HPLC | GC-MS |

| Principle | Separation in a liquid mobile phase based on analyte's affinity for a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection. |

| Sample State | Soluble in a liquid mobile phase. | Must be volatile and thermally stable. |

| Derivatization | Optional, often used to enhance detection sensitivity (e.g., fluorophore labeling). nih.gov | Mandatory for non-volatile sugars to increase volatility (e.g., silylation). uliege.be |

| Typical Column | Amine-bound silica, reversed-phase. spectroscopyonline.com | Polycarborane–siloxane capillary columns. uliege.be |

| Common Detectors | UV-Vis, ELSD, Fluorescence, Mass Spectrometry (LC-MS). spectroscopyonline.combioanalysis-zone.com | Mass Spectrometry (MS). |

| Key Advantage | Broad applicability to non-volatile compounds without derivatization. | High resolving power and definitive structural identification through mass spectra. jmchemsci.com |

Electrophoretic Techniques

Electrophoresis separates molecules based on their migration in an electric field. Capillary Zone Electrophoresis (CZE) is a high-resolution technique well-suited for charged molecules like glycans. To analyze neutral trisaccharides such as this compound, derivatization with a charged, fluorescent tag like 2-aminoacridone (B130535) is necessary. This allows the molecule to migrate in the electric field and be detected with high sensitivity by a Laser-Induced Fluorescence (LIF) detector. CZE-LIF methods can achieve baseline separation of complex glycan mixtures in short analysis times with excellent reproducibility. scispace.com

Spectrophotometric and Fluorometric Assays

These assays rely on measuring changes in light absorbance (spectrophotometry) or fluorescence emission (fluorometry) to quantify a substance, often the product of an enzymatic reaction. semanticscholar.org They are particularly useful for high-throughput screening.

A typical assay to quantify an enzyme that acts on this compound would use a synthetic substrate analog. For example, to measure galactosidase activity, a substrate like p-nitrophenyl-β-D-galactopyranoside (for spectrophotometry) or 4-methylumbelliferyl-β-D-galactopyranoside (for fluorometry) could be used. The enzyme cleaves the substrate, releasing a colored (p-nitrophenol) or fluorescent (4-methylumbelliferone) product that can be easily quantified. semanticscholar.orgresearchgate.net

Fluorometric assays are generally significantly more sensitive than their spectrophotometric counterparts. A comparison of methods for detecting galactosidase activity showed that the fluorometric procedure could be up to 100 times more sensitive than the spectrophotometric method, allowing for shorter incubation times and smaller sample volumes. nih.gov

| Assay Type | Principle | Product Detected | Relative Sensitivity |

| Spectrophotometric | Measurement of light absorbance by a chromogenic product. | p-nitrophenol | Lower |

| Fluorometric | Measurement of light emission by a fluorogenic product. | 4-methylumbelliferone | High nih.gov |

Derivatives and Advanced Applications of Trisgalactosylglycine in Research Tools and Materials Science

Synthesis of Trisgalactosylglycine Conjugates for Research Probes

The creation of this compound conjugates is essential for its use in tracking and quantifying biological interactions. The glycine (B1666218) portion of the molecule provides convenient chemical handles—a primary amine and a carboxylic acid—for the attachment of various reporter molecules.

The conjugation of biotin (B1667282) or fluorescent dyes to this compound enables its detection in a wide array of experimental setups.

Biotinylation: This process involves attaching a biotin molecule, which has an exceptionally high affinity for streptavidin. The amine group of the glycine scaffold can be readily conjugated to N-hydroxysuccinimide (NHS)-activated biotin esters. This forms a stable amide bond, creating a biotinylated this compound probe. This probe can then be detected using streptavidin conjugated to an enzyme (for colorimetric or chemiluminescent assays) or a fluorophore. researchgate.net